molecular formula C21H24ClN5O B11243964 4-chloro-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}aniline

4-chloro-N-{1-[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]-4-methylcyclohexyl}aniline

Cat. No.: B11243964
M. Wt: 397.9 g/mol
InChI Key: FSFBDORZFKPRRW-UHFFFAOYSA-N
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Description

4-Chloro-N-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]-4-methylcyclohexyl}aniline is a complex organic compound belonging to the class of anilines and tetrazoles. This compound features unique structural attributes that enable its use in a variety of chemical, biological, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]-4-methylcyclohexyl}aniline can be achieved through a multistep process involving several key intermediates. This typically starts with the preparation of 4-methoxyphenyl-1H-1,2,3,4-tetrazole via cyclization reactions. The next step involves the introduction of a 4-methylcyclohexyl group through a Friedel-Crafts alkylation reaction. The final step includes the substitution of a chlorine atom and the coupling of the tetrazole moiety with aniline through a nucleophilic aromatic substitution.

Industrial Production Methods

Industrial production often leverages high-throughput automated reactors to control reaction conditions precisely, such as temperature, pressure, and pH, ensuring maximum yield and purity. Catalysts and solvents are optimized to enhance reaction rates and minimize unwanted byproducts.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound undergoes oxidation, typically involving reagents like potassium permanganate, resulting in various oxidized forms.

  • Reduction: : Reduction reactions may occur in the presence of hydrogen gas and palladium on carbon catalysts, reducing the nitro groups to amino groups.

  • Substitution: : Electrophilic and nucleophilic substitution reactions are common, where chlorine or aniline groups are replaced under suitable conditions.

Common Reagents and Conditions

Reactions often use solvents like dimethyl sulfoxide, dichloromethane, or acetonitrile. Catalysts such as palladium on carbon or platinum oxide, and bases like sodium hydroxide or potassium carbonate are employed to facilitate these processes.

Major Products

From these reactions, the compound can yield oxidized tetrazoles, reduced amines, and various substituted derivatives depending on the reaction conditions.

Scientific Research Applications

Chemistry

The compound is used as an intermediate in the synthesis of more complex chemical entities, acting as a building block in organic synthesis.

Biology

Its potential to interact with biological molecules, specifically proteins and enzymes, is being studied for therapeutic uses.

Medicine

In the field of pharmaceuticals, the compound is explored for its potential as a drug candidate due to its bioactive properties.

Industry

It finds applications in the manufacturing of specialty chemicals and materials due to its stability and reactivity under various conditions.

Mechanism of Action

The mechanism of action of 4-chloro-N-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]-4-methylcyclohexyl}aniline is largely dependent on its interaction with specific molecular targets. The tetrazole moiety can form coordination complexes with metal ions, while the aniline structure facilitates interactions with enzyme active sites, affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloroaniline: : Shares the chloro and aniline groups but lacks the tetrazole moiety, leading to different reactivity and applications.

  • 4-Methoxyphenyl-1H-1,2,3,4-tetrazole: : Similar tetrazole structure but without the cyclohexyl and aniline groups, affecting its binding properties and reaction conditions.

Uniqueness

The combination of the tetrazole, cyclohexyl, and aniline groups in 4-chloro-N-{1-[1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-yl]-4-methylcyclohexyl}aniline imparts unique chemical and biological properties that are not present in simpler analogs. This makes it particularly useful in complex synthesis processes and specialized applications in various scientific fields.

Properties

Molecular Formula

C21H24ClN5O

Molecular Weight

397.9 g/mol

IUPAC Name

4-chloro-N-[1-[1-(4-methoxyphenyl)tetrazol-5-yl]-4-methylcyclohexyl]aniline

InChI

InChI=1S/C21H24ClN5O/c1-15-11-13-21(14-12-15,23-17-5-3-16(22)4-6-17)20-24-25-26-27(20)18-7-9-19(28-2)10-8-18/h3-10,15,23H,11-14H2,1-2H3

InChI Key

FSFBDORZFKPRRW-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)(C2=NN=NN2C3=CC=C(C=C3)OC)NC4=CC=C(C=C4)Cl

Origin of Product

United States

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